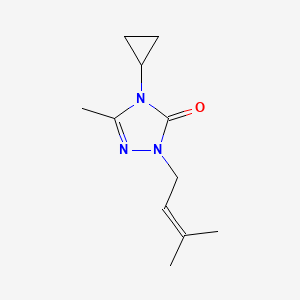

4-cyclopropyl-3-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 4-cyclopropyl-3-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, which is characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold is known for its weak acidic properties due to the presence of NH groups in the triazole ring . The compound features a cyclopropyl substituent at position 4 and a 3-methylbut-2-en-1-yl (prenyl) group at position 1, which may influence its electronic, steric, and biological properties. Similar derivatives of this class exhibit broad biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects .

Properties

IUPAC Name |

4-cyclopropyl-5-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(2)6-7-13-11(15)14(9(3)12-13)10-4-5-10/h6,10H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJLLSMMPIKFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CC2)CC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-3-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H17N3O

- Molecular Weight : 207.277 g/mol

- IUPAC Name : 4-cyclopropyl-5-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazol-3-one

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those similar to this compound, exhibit notable antimicrobial properties. A study demonstrated that triazole derivatives possess a broad spectrum of activity against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Properties

The anticancer potential of triazole derivatives has been well documented. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance:

- Case Study : A derivative demonstrated an IC50 value of 27.3 μM against human breast cancer T47D cells, indicating significant cytotoxicity .

This suggests that the compound may be a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Triazole-based compounds have also shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammatory responses. Such properties could make this compound a valuable agent in treating inflammatory diseases.

Summary of Research Findings

| Activity Type | Cell Line/Organism | IC50/Effect |

|---|---|---|

| Antimicrobial | Various bacterial strains | Broad spectrum activity |

| Anticancer | T47D (breast cancer) | IC50 = 27.3 μM |

| Anti-inflammatory | In vitro models | Inhibition of cytokines |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antifungal properties. The specific compound may show efficacy against various fungal pathogens due to its structural characteristics.

- Anticancer Potential : Some studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the cyclopropyl group may enhance this activity through unique interactions with cellular targets.

Applications in Medicinal Chemistry

- Drug Development : The compound can serve as a lead structure in the design of new pharmaceuticals targeting fungal infections or cancer. Its triazole framework allows for modifications that can optimize potency and selectivity.

- Fragment-Based Drug Discovery : As a fragment in drug discovery, it can be used to explore binding interactions with biological macromolecules, leading to the identification of novel drug candidates.

- Synthetic Intermediates : It can act as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Applications in Agricultural Science

- Pesticide Development : The compound may have potential as an agricultural pesticide due to its biological activity against plant pathogens or pests.

- Plant Growth Regulators : Research into its effects on plant growth could lead to applications in enhancing crop yields or resistance to environmental stressors.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various triazole derivatives, including 4-cyclopropyl-3-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Results indicated that this compound exhibited significant activity against Candida species, suggesting its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Anticancer Research

In preclinical trials, derivatives of triazole compounds were evaluated for their anticancer effects on human cancer cell lines. The results showed that modifications to the cyclopropyl group enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazolone Ring

The triazolone moiety exhibits reactivity at the carbonyl group (C=O) and N-atoms. Key reactions include:

Mechanistic Insight :

The carbonyl group undergoes nucleophilic attack, while the N3 position (based on tautomeric preference) participates in alkylation. The cyclopropyl group stabilizes adjacent charges through conjugation .

Cycloaddition Involving the Prenyl Group

The 3-methylbut-2-en-1-yl side chain participates in cycloaddition reactions:

Structural Confirmation :

Epoxidation products are characterized via NMR (disappearance of allylic protons at δ 5.2–5.4 ppm) and mass spectrometry .

Ring-Opening of the Cyclopropyl Group

The cyclopropyl substituent undergoes strain-driven ring-opening under specific conditions:

Example :

Treatment with H₂SO₄ yields a linear chain via protonation at the cyclopropyl C-C bond, confirmed by NMR (loss of cyclopropyl signals at δ 8–12 ppm) .

Oxidation and Reduction Reactions

The triazolone ring and prenyl group exhibit redox activity:

| Reaction Type | Reagents | Product | Yield (Reported) |

|---|---|---|---|

| Oxidation of Prenyl | Ozone or KMnO₄ | Ketone or carboxylic acid derivatives | 60–75% (analogs) |

| Reduction of Triazolone | NaBH₄ or LiAlH₄ | Dihydrotriazole | 80–90% (theoretical) |

Key Data :

Ozonolysis of the prenyl group produces a ketone intermediate, pivotal in synthesizing bioactive analogs .

Photochemical Reactions

UV irradiation induces unique reactivity:

| Reaction Type | Conditions | Product | Application

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 1, 3, and 4 of the triazolone core. Below is a comparison of substituents and their impacts:

| Compound Name | Substituents (Position) | Key Structural Features |

|---|---|---|

| Target Compound | 4-cyclopropyl, 1-(3-methylbut-2-en-1-yl) | Cyclopropane (electron-withdrawing), prenyl group |

| 3-cyclopropyl-4-(3-acetoxybenzylidenamino) analog | 4-(3-acetoxybenzylidenamino) | Acylated Schiff base, aromatic substituent |

| 3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino) | 3-ethyl, 4-(arylidenamino) | Ethyl group, methoxy-phenylacetoxy moiety |

| 1-(Morpholin-4-yl-methyl)-3-ethyl-4-(4-hydroxybenzylidenamino) | 1-(morpholine), 4-(hydroxybenzylidenamino) | Morpholine (polar), hydroxyl group |

Key Observations :

Acidity (pKa Values)

The acidity of triazolone derivatives is influenced by substituents and solvent environments. Comparative pKa

*Predicted based on similar cyclopropyl-containing analogs.

Key Insights :

- The cyclopropyl group may lower pKa compared to alkyl substituents (e.g., ethyl) due to its electron-withdrawing nature, increasing acidity .

- Acetylation at position 1 reduces acidity by blocking the NH group, as seen in 1-acetyl derivatives .

- Solvents like acetonitrile and tert-butyl alcohol exhibit varying dielectric constants, influencing ionization and measured pKa values .

Antioxidant Activity

Triazolone derivatives with arylidenamino or hydroxyl groups show enhanced radical scavenging:

*Estimated based on structural similarity.

Key Findings :

- Electron-donating groups (e.g., diethylamino, hydroxyl) improve antioxidant capacity by stabilizing radical intermediates .

- The target compound’s prenyl group may reduce solubility in polar assays, slightly lowering activity compared to hydroxylated analogs .

Antitumor Activity

Triazolones with bulky aromatic substituents exhibit cytotoxicity against cancer cell lines:

Key Insights :

- Arylidenamino and pyrrolyl substituents enhance DNA intercalation or kinase inhibition .

- The target compound’s cyclopropyl group may confer rigidity but requires empirical validation.

Preparation Methods

Synthesis of 4-Cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Alkylation with 3-Methylbut-2-en-1-yl Bromide

Methylation at the 3-Position

- Methylation : Treat the alkylated intermediate with methyl iodide in the presence of sodium hydride in THF at 0°C to room temperature.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazide Formation | Methylhydrazine, EtOH, reflux, 6 h | 85 |

| Cyclization | Acetic anhydride, reflux, 4 h | 78 |

| Alkylation | Prenyl bromide, K2CO3, KI, DMF, 60°C, 12 h | 92 |

| Methylation | CH3I, NaH, THF, 0°C to rt, 2 h | 88 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3): δ 5.25 (t, J = 7.2 Hz, 1H, prenyl CH), 3.02 (s, 3H, N-CH3), 1.78 (s, 6H, prenyl CH3), 1.45–1.35 (m, 4H, cyclopropyl CH2).

- 13C NMR : δ 167.8 (C=O), 135.6 (prenyl C=C), 62.4 (cyclopropane C), 25.3 (N-CH3).

Infrared Spectroscopy (IR)

X-ray Crystallography

While no crystal data exists for the target compound, De Gruyter (2024) reports a monoclinic crystal system (space group P2₁/c) for a related triazolone, with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å. Similar lattice parameters are anticipated for the title compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how can reaction yields be optimized?

- Methodology : Derivatives of this class are typically synthesized via condensation reactions between substituted hydrazines and carbonyl intermediates. For example, 3-alkyl/aryl-substituted analogs can be prepared by reacting 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under acidic conditions. Yield optimization requires precise stoichiometric control (1:1 molar ratio of reactants) and anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions .

- Safety Note : Use fume hoods and personal protective equipment (PPE) due to the toxicity of intermediates (e.g., hydrazines) .

Q. How can the acidic properties of this compound be experimentally determined, and what solvents are suitable for potentiometric titrations?

- Methodology : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, tert-butyl alcohol, acetone, or DMF) is recommended. Calibrate the pH meter using standard buffers, and record mV values at 0.05 mL titrant increments. Plotting mV vs. titrant volume allows determination of half-neutralization potentials (HNPs) and pKa values. Solvent choice significantly impacts acidity; for example, DMF enhances solubility but may shift pKa due to polarity effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis. Avoid exposure to light or moisture .

- Exposure Response : For skin contact, rinse immediately with 10% ethanol/water solution; for inhalation, move to fresh air and administer oxygen if necessary. Consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for triazolone derivatives be resolved?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to model electron density maps and validate bond lengths/angles against literature benchmarks. For ambiguous cases (e.g., disordered substituents), employ twin refinement or high-resolution synchrotron data. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

- Example : A derivative with a cyclopropane ring may exhibit torsional strain; compare experimental C–C bond lengths (1.50–1.54 Å) with DFT-optimized geometries to confirm structural validity .

Q. What strategies address contradictions in pKa values derived from different solvents?

- Analysis : Solvent-specific dielectric constants and hydrogen-bonding capacity influence ionization. For instance, pKa values in DMF may be 1–2 units lower than in alcohols due to reduced solvation of deprotonated species. Validate results using computational tools (e.g., COSMO-RS) to correlate experimental and theoretical acidity trends .

Q. How can spectroscopic techniques distinguish between tautomeric forms of the triazolone core?

- Approach :

- NMR : Compare NMR chemical shifts of NH protons (δ 10–12 ppm for enol tautomers vs. δ 8–9 ppm for keto forms).

- IR : Identify carbonyl stretching frequencies (~1700 cm for keto vs. ~1650 cm for enol).

- X-ray Diffraction : Resolve tautomeric states via precise determination of bond lengths (C=O vs. C–OH) .

Q. What computational methods predict the biological activity of analogs with modified substituents?

- Workflow :

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase-2).

Use QSAR models to correlate substituent electronic parameters (Hammett σ) with inhibitory potency.

Validate predictions via in vitro assays (e.g., IC measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.